molecular formula C2H7NO B073530 N,O-Dimethylhydroxylamine CAS No. 1117-97-1

N,O-Dimethylhydroxylamine

Cat. No. B073530
M. Wt: 61.08 g/mol
InChI Key: KRKPYFLIYNGWTE-UHFFFAOYSA-N
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Patent
US07423012B2

Procedure details

A solution of 4-[N-(tert-butoxycarbonyl)amino]-cyclohexane carboxylic acid (11.95 g, 49.0 mmol), O,N-dimethylhydroxylamine (4.88 g, 50.0 mmol), DCC (9.60 g, 50 mmol) and triethylamine (5.06 g, 50.0 mmol) in DMF (150 mL) was stirred at room temperature overnight. Water (500 mL) was added and the mixture was extracted with CHCl3. The organic phase was washed with water, dried and concentrated under reduced pressure. Purification by flash chromatography (hexane/EtOAc 1:1) gave [4-(methoxy-methyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester (8.50 g, 61%).
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([OH:17])=O)[CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:18][O:19][NH:20][CH3:21].C1CCC(N=C=NC2CCCCC2)CC1.C(N(CC)CC)C>CN(C=O)C.O>[C:1]([O:5][C:6](=[O:7])[NH:8][CH:9]1[CH2:10][CH2:11][CH:12]([C:15](=[O:17])[N:20]([O:19][CH3:18])[CH3:21])[CH2:13][CH2:14]1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
11.95 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
Name
Quantity
4.88 g
Type
reactant
Smiles
CONC
Name
Quantity
9.6 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
5.06 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CHCl3
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexane/EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)C(N(C)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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